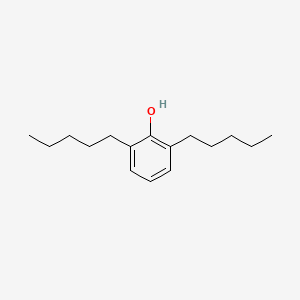

2,6-Dipentylphenol

Description

Theoretical Frameworks in Hindered Phenol (B47542) Reactivity

The reactivity of hindered phenols is governed by a delicate interplay of electronic and steric effects. The hydroxyl group is an activating, ortho-para directing group in electrophilic aromatic substitution, due to the resonance delocalization of one of the oxygen's lone pairs into the aromatic pi-system. egyankosh.ac.inlibretexts.org This increases the electron density at the ortho and para positions, making them more susceptible to electrophilic attack.

However, in 2,6-disubstituted phenols, the bulky alkyl groups sterically hinder the ortho positions, often directing electrophilic substitution to the para position. Furthermore, the steric crowding around the hydroxyl group can affect its acidity and its ability to participate in hydrogen bonding. The alkyl groups, being electron-donating, also influence the electron density of the aromatic ring and the acidity of the phenolic proton. researchgate.net

The reactivity of hindered phenols as antioxidants is a key area of study. They can donate a hydrogen atom from the hydroxyl group to neutralize free radicals, a process that is influenced by the O-H bond dissociation enthalpy (BDE). nih.govvinatiorganics.com The substituents on the ring can modulate this BDE. Electron-donating groups, like alkyls, can increase the rate of reaction with oxygen-containing radicals and stabilize the resulting phenoxyl radical through inductive and hyperconjugative effects. researchgate.net Theoretical methods, such as density functional theory (DFT), are employed to calculate parameters like BDE and ionization potential to predict the antioxidant activity of phenolic compounds. nih.govrjpn.org

Evolution of Synthetic Strategies for Alkylphenols

The synthesis of alkylphenols has evolved significantly over the years. A common and long-standing method is the Friedel-Crafts alkylation of phenol. However, this method can lead to a mixture of ortho, meta, and para isomers, and polyalkylation can also occur. Achieving selective ortho-alkylation, especially to produce 2,6-disubstituted phenols, often requires specific catalysts and reaction conditions. For instance, the industrial preparation of 2,6-di-tert-butylphenol (B90309) involves the Friedel-Crafts alkylation of phenol with isobutene using an aluminum phenoxide catalyst to ensure ortho-selectivity. wikipedia.org

Another approach involves the methylation of phenol to produce compounds like 2,6-xylenol (2,6-dimethylphenol). wikipedia.orgresearchgate.net This is often carried out at high temperatures using a solid acid catalyst. wikipedia.org More recent and sophisticated methods for the synthesis of highly substituted phenols with precise regiochemical control have also been developed. These can involve multi-step sequences and employ modern catalytic systems, including those based on rhodium and ruthenium. oregonstate.eduacs.orgnih.gov For example, a ruthenium-catalyzed C-H bond functionalization has been reported for the synthesis of m-alkylphenols. acs.orgnih.gov Other strategies include tandem annulation reactions and convergent approaches using coupling reactions like the Stille or Sonogashira couplings. researchgate.netrsc.org

Contemporary Research Directions for 2,6-Disubstituted Phenols

Current research on 2,6-disubstituted phenols is diverse and impactful. A significant area of investigation is their application as antioxidants and stabilizers for polymers and other materials. wikipedia.orgnih.govmedcraveonline.com The bulky ortho substituents enhance the stability of the phenoxyl radical formed upon hydrogen donation, making them effective radical scavengers. medcraveonline.com

In the field of medicinal chemistry, novel 2,6-disubstituted phenol derivatives are being designed and synthesized as potential therapeutic agents. For instance, a series of optically active 2,6-disubstituted alkylphenols have been developed and evaluated as general anesthetics, showing improved profiles compared to the widely used propofol (B549288). acs.orgacs.orgresearchgate.net

Furthermore, 2,6-disubstituted phenols serve as versatile intermediates in organic synthesis. They can be used to prepare more complex molecules, such as biphenols, through oxidative coupling reactions. google.com Research also focuses on developing new synthetic methodologies to access these compounds with high selectivity and efficiency. oregonstate.edu

Significance of Pentyl Substituents in Ortho Positions

The presence of pentyl groups at the ortho positions of the phenol ring in 2,6-dipentylphenol imparts specific properties to the molecule. The long alkyl chains of the pentyl groups significantly increase the lipophilicity of the compound, influencing its solubility and interaction with nonpolar environments. This can be particularly relevant in applications such as polymer additives, where compatibility with the polymer matrix is crucial.

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C16H26O | chemblink.com |

| Molecular Weight | 234.38 g/mol | chemblink.com |

| CAS Registry Number | 116374-97-1 | chemblink.com |

| Density | 0.928±0.06 g/cm³ (20 °C, 760 Torr) | chemblink.com |

| Solubility in Water | Practically insoluble (0.016 g/L at 25 °C) | chemblink.com |

Structure

3D Structure

Properties

CAS No. |

116374-97-1 |

|---|---|

Molecular Formula |

C16H26O |

Molecular Weight |

234.38 g/mol |

IUPAC Name |

2,6-dipentylphenol |

InChI |

InChI=1S/C16H26O/c1-3-5-7-10-14-12-9-13-15(16(14)17)11-8-6-4-2/h9,12-13,17H,3-8,10-11H2,1-2H3 |

InChI Key |

PNRMMCVPSJQXMP-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC1=C(C(=CC=C1)CCCCC)O |

Origin of Product |

United States |

Synthetic Methodologies for 2,6 Dipentylphenol and Its Precursors

Catalytic Alkylation of Phenolic Substrates

Direct alkylation of phenol (B47542) with a pentylating agent, typically an olefin like 1-pentene (B89616) or a corresponding alcohol, is the most direct approach. This reaction falls under the category of Friedel-Crafts alkylation and is heavily reliant on the choice of catalyst to control regioselectivity.

Achieving selective ortho-alkylation is paramount for the synthesis of 2,6-disubstituted phenols. A key strategy involves the use of catalysts that can coordinate with the phenolic hydroxyl group, thereby directing the incoming electrophile (the pentyl group) to the adjacent ortho positions. Aluminum phenoxide-based catalysts are particularly effective for this purpose. google.comgoogle.com The mechanism is believed to involve the formation of an aluminum phenoxide complex in situ, which sterically shields the para position and electronically favors alkylation at the ortho sites. google.comwhiterose.ac.uk

The reaction of a phenol with an olefin in the presence of an aluminum salt of an aromatic thiol, such as aluminum thiophenoxide, has also been shown to be a highly effective method for directing alkylation to the ortho-position. google.com This method can be applied to a range of phenols and unsaturated aliphatic hydrocarbons, which would include phenol and 1-pentene for the target synthesis. google.com The selectivity of these reactions can be finely tuned by controlling reaction conditions. whiterose.ac.uk

Both homogeneous and heterogeneous catalysts are employed in phenol alkylation, each offering distinct advantages.

Homogeneous Catalysts: Traditional Friedel-Crafts catalysts such as AlCl₃, BF₃, H₂SO₄, and H₃PO₄ are effective homogeneous catalysts for phenol alkylation. researchgate.netgoogle.com These catalysts are highly active but can suffer from issues related to separation from the product mixture, catalyst recovery, and the generation of corrosive waste streams. whiterose.ac.uk Ionic liquids have also been explored as homogeneous catalysts, offering high phenol conversion rates under certain conditions. nih.gov

Heterogeneous Catalysts: To address the drawbacks of homogeneous systems, significant research has focused on solid acid catalysts. These are environmentally friendlier, easier to separate from the reaction products, and often reusable. proquest.com Commonly used heterogeneous catalysts include:

Zeolites: Large-pore zeolites like H-beta and H-mordenite have demonstrated high activity and selectivity in the alkylation of phenol. rsc.orgmdpi.com Their well-defined pore structures can influence shape selectivity, favoring certain isomers.

Cation-exchange Resins: Resins like Amberlyst-15 serve as effective solid acid catalysts for phenol alkylation. proquest.comnih.gov

Supported Acids: Heteropolyacids, such as tungstophosphoric acid supported on zirconia, have been used for selective alkylation under mild conditions and offer the advantage of being regenerable. google.com

Supported Metal Oxides: Sulfated metal oxides (e.g., SnO₂, TiO₂, ZrO₂) can be tailored to possess strong Brønsted and Lewis acidity, driving alkylation reactions. proquest.com

The table below summarizes various catalytic systems used in analogous phenol alkylation reactions.

| Catalyst Type | Catalyst Example | Phase | Key Advantages | Reference |

|---|---|---|---|---|

| Lewis Acids | Aluminum Phenoxide | Homogeneous | High ortho-selectivity | google.com |

| Mineral Acids | Sulfuric Acid (H₂SO₄) | Homogeneous | High activity, low cost | researchgate.net |

| Zeolites | H-Beta | Heterogeneous | Shape selectivity, reusability | rsc.org |

| Ion-Exchange Resins | Amberlyst-15 | Heterogeneous | Easy separation, moderate conditions | nih.gov |

| Supported Acids | Tungstophosphoric acid on Zirconia | Heterogeneous | Regenerable, mild conditions | google.com |

The successful synthesis of 2,6-dipentylphenol via catalytic alkylation requires careful optimization of several reaction parameters to maximize the yield of the desired product and minimize the formation of byproducts. researchgate.net

Temperature: Reaction temperature significantly influences both the reaction rate and selectivity. Higher temperatures can lead to dealkylation, transalkylation, and isomerization, potentially favoring the thermodynamically more stable meta-isomer. whiterose.ac.uk For selective ortho-alkylation, moderate temperatures are often preferred. google.com

Molar Ratio of Reactants: The ratio of phenol to the pentylating agent (e.g., 1-pentene) is critical. A high excess of phenol is often used to suppress the formation of di- and poly-alkylated products when a mono-alkylated phenol is the target. google.com Conversely, to favor disubstitution for producing this compound, the ratio must be adjusted accordingly, often requiring stepwise addition of the alkylating agent.

Catalyst Loading: The amount of catalyst affects the conversion rate. An optimal loading must be determined to ensure a reasonable reaction time without promoting undesirable side reactions. researchgate.net

Reaction Time: Sufficient time is needed to achieve high conversion, but prolonged reaction times can increase the formation of thermodynamically stable but undesired isomers. researchgate.net

The following table outlines typical ranges for optimizing phenol alkylation processes based on related syntheses.

| Parameter | Typical Range | Impact on Synthesis | Reference |

|---|---|---|---|

| Temperature | 80°C - 250°C | Affects rate and selectivity; higher temperatures can cause isomerization. | google.comresearchgate.net |

| Phenol:Alkene Molar Ratio | 1:0.5 to 1:3 | Controls the degree of alkylation (mono- vs. di-substitution). | researchgate.net |

| Catalyst Amount | 1 - 20 wt% of phenol | Influences reaction rate and conversion. | researchgate.net |

| Reaction Time | 2 - 8 hours | Determines the extent of conversion and potential for side reactions. | researchgate.net |

Advanced Organic Synthesis Techniques for Introducing Pentyl Groups

Beyond direct alkylation, modern organic synthesis offers alternative strategies for constructing hindered phenols like this compound. These methods often provide greater control and may be suitable for substrates incompatible with strong acid catalysis.

Transition metal-catalyzed cross-coupling reactions are a powerful tool for forming carbon-carbon bonds. researchgate.net While phenols themselves are not typically used directly due to the poor leaving group ability of the hydroxyl group, they can be easily converted into suitable electrophilic partners. researchgate.net

The general strategy involves a two-step process:

Activation of the Phenol: The hydroxyl group of a phenol (or a dihalophenol precursor) is converted into a better leaving group, such as a triflate (–OTf) or a mesylate (–OMs). nih.gov

Cross-Coupling: The resulting aryl triflate or mesylate is then reacted with an organometallic reagent containing the pentyl group. Examples include Suzuki-Miyaura coupling with pentylboronic acid or Negishi coupling with a pentylzinc reagent.

This approach offers a modular way to introduce alkyl groups with high precision, avoiding the regioselectivity issues of Friedel-Crafts reactions. For the synthesis of this compound, a starting material like 2,6-dibromophenol (B46663) could be derivatized and subjected to a double cross-coupling reaction. Nickel catalysis, in particular, has proven effective for the cross-coupling of phenol-derived electrophiles. researchgate.net

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all starting materials, offer a highly efficient route to complex molecules. nih.gov While not a standard method for simple dialkylphenol synthesis, MCRs can be designed to produce highly substituted, sterically hindered phenolic structures.

One relevant example is the Ugi-Smiles reaction, a variation of the Ugi four-component reaction (U-4CR) that uses an electron-deficient phenol instead of a carboxylic acid. nih.gov By carefully selecting the other three components (an aldehyde, an amine, and an isocyanide), it is possible to construct a complex, sterically encumbered phenol derivative in a single step. This strategy is particularly valuable in diversity-oriented synthesis and could be conceptually applied to generate precursors for, or analogues of, this compound. nih.gov

Novel Synthetic Routes to this compound Analogues

The development of innovative and efficient synthetic methodologies is crucial for accessing novel analogues of this compound, which may possess unique properties for various applications. Modern synthetic strategies are increasingly focused on principles of green chemistry, emphasizing milder reaction conditions, improved selectivity, and enhanced safety. In this context, bio-catalysis and continuous flow chemistry represent two promising frontiers for the synthesis of alkylated phenols.

Exploration of Bio-Catalytic Synthesis Pathways

Bio-catalytic methods, which employ enzymes to catalyze chemical reactions, offer significant advantages over traditional chemical synthesis, including high specificity, mild operating conditions, and reduced environmental impact. nih.gov The enzymatic synthesis of derivatives of phenolic compounds is a primary method for their modification. nih.gov

Lipases are a class of enzymes that have demonstrated considerable utility in the alkylation and acylation of polyphenols. researchgate.net For instance, lipases can be used to catalyze the synthesis of esters from phenolic compounds in organic media, a process that can enhance their lipophilicity. nih.govresearchgate.net A notable example is the use of immobilized lipase (B570770) B from Candida antarctica (often known as Novozym 435) for the esterification of phenolic compounds like aromatic alcohols with fatty acids. nih.govnih.gov Research has shown that the substitution pattern on the aromatic ring significantly influences the reaction yield; a hydroxyl group in the ortho-position can negatively affect the conversion rate compared to groups in the para or meta positions. nih.gov This highlights the enzyme's selectivity, a key factor in designing pathways for specifically substituted analogues.

Another class of enzymes, peroxidases, such as horseradish peroxidase (HRP) and soybean peroxidase (SBP), have been used for the polymerization of phenols. nih.gov These enzymes can catalyze the formation of C-C and C-O linkages, leading to the synthesis of soluble polyphenols under mild, aqueous buffer conditions. nih.gov This pathway could be harnessed to create oligomeric or polymeric analogues of this compound with higher molecular weights.

The table below summarizes key findings in the bio-catalytic synthesis of phenolic derivatives, which could be adapted for this compound analogues.

| Enzyme | Catalyst Type | Reaction | Substrate Example | Key Finding |

| Lipase B from C. antarctica (CALB) / Novozym 435 | Immobilized Enzyme | Esterification / Alkylation | Aromatic Alcohols, Dihydrocaffeic Acid | Reaction yield is influenced by the position of substituents on the aromatic ring. nih.govnih.gov |

| Horseradish Peroxidase (HRP) | Enzyme | Oxidative Polymerization | Phenols | Produces soluble polyphenols under mild, aqueous conditions. nih.gov |

| Soybean Peroxidase (SBP) | Enzyme | Oxidative Polymerization | Phenols | An alternative to HRP for catalyzing the formation of C-C and C-O linkages in phenols. nih.gov |

Flow Chemistry Applications in Alkylphenol Production

Flow chemistry, where reactions are performed in continuous-flow reactors rather than in traditional batch flasks, has emerged as a powerful technology for chemical synthesis. mdpi.comdigitellinc.com It offers superior control over reaction parameters such as temperature and residence time, enhanced heat and mass transfer, improved safety when handling hazardous reagents, and potential for straightforward scalability. digitellinc.comnih.gov

The application of flow chemistry to the alkylation of phenols has been successfully demonstrated. Packed-bed reactors, for example, can be used for the rapid alkylation of phenols. vapourtec.com In one setup, a solution of the phenol is passed through a column containing a heterogeneous base, such as potassium carbonate, which facilitates the reaction at elevated temperatures. vapourtec.com This method simplifies product isolation, as the solvent's removal is often the only work-up required. vapourtec.com

A relevant case study is the synthesis of 2,6-dimethylphenol (B121312), a simple analogue of this compound, via the gas-phase alkylation of phenol with methanol (B129727). This process has been effectively carried out in continuous-flow systems like fluidized bed reactors using metal oxide catalysts, such as iron-chromium mixed oxides. researchgate.netresearchgate.net Such systems allow the process to be run continuously at a desired temperature and substrate feed rate, and also offer the advantage of catalyst regeneration without reactor disassembly. researchgate.net Research into this process has shown that phenol conversion rates can exceed 90%, with high selectivity for the desired 2,6-disubstituted product. researchgate.netgoogle.com

The table below details parameters and findings from studies on the flow synthesis of alkylated phenols.

| Reactor Type | Catalyst | Reactants | Key Process Conditions | Outcome |

| Packed-Bed Reactor | Potassium Carbonate (heterogeneous base) | Phenol, Alkylating Agent | Elevated temperature, anhydrous solvents. vapourtec.com | Efficient alkylation with simplified product work-up. vapourtec.com |

| Fluidized Bed Reactor | Iron-Chromium Mixed Oxide | Phenol, Methanol | Gas phase reaction, temperatures of 350-380°C. researchgate.net | High phenol conversion (>90%) and high selectivity for 2,6-dimethylphenol. researchgate.net |

| Fixed-Bed Reactor | Fe, In, Si, Cr, Ca oxides with graphite | Phenol, Methanol | Gas phase reaction, 280-400°C. google.com | Phenol conversion can reach 99% with ortho-position selectivity up to 97%. google.com |

These examples underscore the potential of flow chemistry to produce 2,6-dialkylated phenols, including analogues of this compound, in an efficient, scalable, and continuous manner.

Elucidation of Reaction Mechanisms and Reactivity Profiles of 2,6 Dipentylphenol

Oxidative Transformations of 2,6-Dipentylphenol

Oxidative coupling of phenols is a fundamental reaction for the synthesis of biphenols and polyphenylene ethers. wikipedia.org The mechanism of these transformations can proceed through either radical or ionic pathways, often catalyzed by transition metal complexes. wikipedia.orgacademie-sciences.fr

The oxidative coupling of phenols can lead to the formation of new carbon-carbon (C-C) or carbon-oxygen (C-O) bonds. wikipedia.org In the case of 2,6-disubstituted phenols like this compound, C-C coupling is a prominent pathway, particularly at the para position, leading to the formation of a biphenol derivative.

The mechanism often involves the initial oxidation of the phenol (B47542) to a phenoxy radical. nih.gov This can be achieved using various oxidizing agents, including metal catalysts or hypervalent iodine compounds. wikipedia.orgrsc.org The resulting phenoxy radical is a resonance-stabilized species with significant spin density at the para position. The coupling can then proceed through a radical-radical recombination or by the attack of a phenoxy radical on a neutral phenol molecule. nih.gov

An alternative to metal-catalyzed oxidations involves the use of hypervalent iodine reagents, such as (diacetoxyiodo)benzene, which have been shown to selectively promote the para C-C dimerization of 2,6-dimethylphenol (B121312). rsc.org While a direct study on this compound is not specified, the mechanistic principles are expected to be similar, with the bulky pentyl groups potentially influencing the reaction rates and yields.

The general steps for oxidative C-C coupling can be summarized as:

Oxidation: The phenol is oxidized to a phenoxy radical.

Coupling: Two phenoxy radicals combine, or a phenoxy radical attacks a phenol molecule, to form a C-C bond.

Tautomerization: The resulting intermediate tautomerizes to form the stable biphenol product. wikipedia.org

| Coupling Type | Key Intermediates | Driving Force |

| Carbon-Carbon (C-C) | Phenoxy radicals | Formation of a stable biphenol structure |

| Carbon-Oxygen (C-O) | Phenoxy radical and phenoxide anion | Can be competitive, but often less favored for 2,6-disubstituted phenols |

The oxidative coupling of 2,6-disubstituted phenols can also lead to the formation of polymeric products, specifically poly(phenylene ether)s (PPEs). academie-sciences.fr This process typically involves the formation of C-O bonds. The mechanism for PPE formation has been a subject of extensive research, with both radical and ionic pathways proposed. academie-sciences.fr

In the context of copper-catalyzed oxidative polymerization, a proposed mechanism involves the attack of a phenolate (B1203915) anion on a phenoxonium cation. academie-sciences.fr However, the involvement of phenoxyl radicals is also a widely considered possibility. The redistribution of oligomers during polymerization, a process that can be explained by a quinone-ketal intermediate, further complicates the mechanistic picture. academie-sciences.fr

The formation of polymeric products from this compound would proceed through similar mechanistic considerations as those for 2,6-dimethylphenol, which is the monomer for the commercially important poly(2,6-dimethyl-1,4-phenylene oxide). mdpi.com The polymerization is typically carried out using a copper-amine catalyst system in the presence of oxygen. mdpi.com The larger pentyl groups in this compound would likely influence the polymer's properties, such as solubility and thermal characteristics.

The complexity of polymerization pathways often involves competing kinetic and thermodynamic products. ucm.esnih.govrsc.org The initial formation of a kinetically favored product may be followed by a transformation to a more thermodynamically stable structure. nih.gov

| Polymerization Pathway | Proposed Mechanism | Key Features |

| Radical Polymerization | Involves phenoxyl radical intermediates. academie-sciences.fr | Chain growth occurs through radical addition. |

| Ionic Polymerization | Involves the reaction of a phenolate anion with a phenoxonium cation. academie-sciences.fr | Can explain certain aspects of polymer redistribution. |

Electrophilic and Nucleophilic Aromatic Substitution on this compound

The aromatic ring of this compound is susceptible to electrophilic substitution, a characteristic reaction of aromatic compounds. wikipedia.org The hydroxyl group is a strong activating group, directing incoming electrophiles to the ortho and para positions. libretexts.org

In electrophilic aromatic substitution (EAS) reactions of this compound, the regioselectivity is primarily governed by the interplay of electronic and steric effects. numberanalytics.comxmu.edu.cn The hydroxyl group strongly activates the ortho and para positions through resonance donation of its lone pair of electrons. libretexts.org However, the two bulky pentyl groups at the ortho positions create significant steric hindrance, making the para position the most likely site for electrophilic attack. numberanalytics.com

| Position | Electronic Effect of -OH | Steric Effect of Pentyl Groups | Predicted Reactivity in EAS |

| Ortho | Activated | Highly Hindered | Low |

| Meta | Deactivated | Less Hindered | Very Low |

| Para | Activated | Unhindered | High |

The kinetics of electrophilic aromatic substitution are influenced by the stability of the intermediate arenium ion (also known as a sigma complex). libretexts.org For this compound, electrophilic attack at the para position leads to a more stable arenium ion compared to attack at the meta position. This is because the positive charge in the para-arenium ion can be delocalized onto the oxygen atom of the hydroxyl group through resonance, which is a highly stabilizing interaction.

Radical Reactions Involving this compound Moieties

Phenolic compounds, including this compound, can participate in various radical reactions, often initiated by the abstraction of the phenolic hydrogen atom to form a stable phenoxy radical. libretexts.orgutexas.edu This radical is stabilized by resonance, with the unpaired electron delocalized over the aromatic ring and the oxygen atom.

The reactivity of the 2,6-dipentylphenoxyl radical is influenced by the steric shielding provided by the two pentyl groups. These bulky groups hinder radical-radical coupling reactions at the oxygen atom and the ortho positions, making reactions at the less hindered para position more favorable.

Phenoxy radicals can participate in a variety of transformations, including:

Dimerization: As discussed in the oxidative coupling section, phenoxy radicals can dimerize to form biphenols.

Hydrogen Atom Transfer (HAT): Phenoxy radicals can abstract a hydrogen atom from other molecules, propagating a radical chain reaction. libretexts.org

Addition to Double Bonds: The radical can add to alkenes or other unsaturated systems. bbhegdecollege.com

Reactions with Oxygen: In the presence of oxygen, phenoxy radicals can react to form peroxy radicals, which can lead to further oxidation products. bbhegdecollege.com

The use of stable radical species like 2,2,6,6-tetramethylpiperidinyloxy (TEMPO) as catalysts in oxidation reactions highlights the importance of radical intermediates in organic synthesis. organic-chemistry.org While not a direct reaction of this compound, the principles of radical-mediated transformations are relevant. The formation and subsequent reactions of the 2,6-dipentylphenoxyl radical are central to its role as an antioxidant and in various synthetic transformations. nih.gov

Design and Synthesis of 2,6 Dipentylphenol Derived Functional Materials and Derivatives

Derivatization Strategies for Enhancing Molecular Functionality

Functionalization of 2,6-dipentylphenol allows for the creation of molecules with enhanced electronic, catalytic, or solubility properties. These strategies typically leverage the reactivity of the hydroxyl group.

The introduction of nitrogen and phosphorus atoms into the this compound structure leads to derivatives with significant utility, particularly as ligands in catalysis.

Phosphinite and phosphonite ligands can be synthesized from phenolic precursors. The reaction of this compound with a dialkylphosphine chloride, generated in situ, yields phosphinites. rsc.orgnih.gov These compounds, featuring a P-O-C linkage, combine the steric bulk of the dipentylphenyl group with the electronic properties of the phosphine (B1218219). Such ligands are crucial in homogeneous catalysis. For instance, bulky, electron-rich phosphine ligands are instrumental in facilitating challenging cross-coupling reactions. acs.org

A general route to synthesizing these phosphinite ligands involves the alkoxylation of a dialkylphosphine chloride with the sodium salt of this compound. rsc.org More complex phosphonites, bearing two dipentylphenoxy groups on the phosphorus atom, can be prepared by reacting a suitable phosphorus dihalide with two equivalents of the phenol (B47542) in the presence of a base. mdpi.com

Nitrogen-containing derivatives can be synthesized through established reactions. For example, 2,6-xylenol, an analog of this compound, reacts with ammonia (B1221849) at high temperatures to produce 2,6-dimethylaniline, demonstrating a viable pathway for converting the phenol to an aniline (B41778) derivative. wikipedia.org

Table 1: Examples of Phosphine Ligand Types Derived from Phenolic Precursors This table is representative and illustrates ligand classes that can be synthesized using this compound as a starting material.

| Ligand Class | General Structure (Ar = 2,6-dipentylphenyl) | Synthetic Precursors | Key Application Areas |

| Phosphinites | R₂P-OAr | This compound, R₂PCl | Palladium-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig) rsc.org |

| Phosphonites | RP(OAr)₂ | This compound, RPCl₂ | Homogeneous catalysis, synthesis of organometallic complexes mdpi.com |

| Biaryl Phosphines | (Ar')-PR₂ (where Ar' incorporates a phenolic ether) | Functionalized biphenyls, dialkylphosphines | Palladium-catalyzed cross-coupling (e.g., Suzuki, Negishi, Buchwald-Hartwig) wikipedia.org |

Synthesis of Extended Conjugated Systems

The this compound moiety can be integrated into larger π-conjugated systems, which are essential for organic electronic devices. The long alkyl chains are particularly advantageous as they enhance the solubility and processability of these typically rigid and insoluble materials. acs.org

A common strategy involves converting the phenol into an ether-linked building block. For example, the phenolic hydroxyl group can be alkylated with a halide-containing linker, which can then be used in subsequent polymerization or cross-coupling reactions. This approach has been used to create soluble derivatives of poly(1,4-phenylene vinylene) (PPV), where ether substituents on the phenyl ring are crucial for enabling solution-based fabrication of organic light-emitting diodes (OLEDs). acs.org The cleavage of such solubilizing alkyl chains from the benzylic position generally does not significantly affect the optical properties of the conjugated backbone. acs.org

Application as Monomers in Polymer Chemistry

2,6-Disubstituted phenols are important monomers for the synthesis of high-performance polymers, most notably poly(phenylene oxide) (PPO). The nature of the substituents at the 2- and 6-positions dictates the polymerization mechanism and the final properties of the polymer.

The primary method for polymerizing 2,6-disubstituted phenols is oxidative coupling. mdpi.com This process is a chain-growth polymerization that proceeds through a free-radical mechanism. fujifilm.comchandra-asri.com For monomers like 2,6-dimethylphenol (B121312), the reaction is typically catalyzed by a copper-amine complex, such as one formed from copper(I) bromide and N,N-dimethylbutylamine (DMBA), in the presence of oxygen. mdpi.com

The mechanism involves three main steps:

Initiation : The catalyst complex facilitates the oxidation of the phenol to a phenoxy radical.

Propagation : The phenoxy radicals couple to form dimers, trimers, and eventually long polymer chains. The coupling predominantly occurs at the para-position, leading to C-O-C ether linkages that form the polymer backbone.

Termination : The reaction ceases when radicals are quenched or consumed.

This polymerization is considered a type of condensation polymerization because monomer units are joined together, although no small molecule is eliminated in the primary coupling step. chandra-asri.com

The design of the monomer, specifically the identity of the alkyl groups at the 2- and 6-positions, is a powerful tool for tailoring the microstructure and properties of the resulting polymer. The two pentyl groups in this compound exert a significant influence compared to the smaller methyl groups in the widely used 2,6-dimethylphenol.

The primary effects of long alkyl side chains are:

Increased Solubility : The lipophilic pentyl groups enhance the polymer's solubility in common organic solvents like tetrahydrofuran (B95107) (THF), which is crucial for characterization and processing. mdpi.com

Modified Thermal Properties : Longer alkyl chains increase the free volume between polymer backbones, leading to a lower glass transition temperature (Tg) compared to PPO derived from 2,6-dimethylphenol.

Control of Morphology : In copolymers, such as those used for anion exchange membranes (AEMs), long alkyl side chains can induce microphase separation. researchgate.net This creates distinct hydrophilic and hydrophobic domains, which is critical for efficient ion conduction while maintaining the mechanical integrity of the membrane. Studies on PPO-based AEMs have shown that the length of alkyl spacers and extenders significantly affects water uptake and ion conductivity. researchgate.netresearchgate.net The bulky side chains can also improve the chemical stability of the polymer by sterically hindering attack on the polymer backbone. researchgate.net

Table 2: Influence of 2,6-Alkyl Substituents on Poly(phenylene oxide) Properties This table provides a qualitative comparison based on established principles of polymer science.

| Property | PPO from 2,6-Dimethylphenol | PPO from this compound (Expected) | Rationale |

| Solubility | Moderate | High | Long pentyl chains increase lipophilicity and disrupt packing. mdpi.com |

| Glass Transition (Tg) | High (approx. 215 °C) | Lower | Increased free volume and chain flexibility due to bulky side chains. |

| Crystallinity | Generally amorphous | Amorphous, possible side-chain crystallization | The rigid backbone is amorphous; long alkyl chains may form ordered paraffinic domains. acs.org |

| Processability | Requires high temperatures | Improved melt or solution processability | Lower Tg and enhanced solubility facilitate easier processing. |

Precursors for Advanced Organic and Organometallic Structures

Beyond polymers, this compound serves as an excellent precursor for sophisticated molecular architectures, particularly bulky ligands used in organometallic chemistry and homogeneous catalysis.

The defining feature of this compound as a precursor is the steric bulk provided by the two ortho-pentyl groups. This steric hindrance is highly desirable in the design of ligands for transition metal catalysts. Bulky ligands can promote reductive elimination, prevent catalyst deactivation via dimer formation, and influence the coordination geometry around the metal center, thereby enhancing catalytic activity and selectivity. acs.orgwikipedia.org

For example, this compound can be readily converted into a bulky phosphinite ligand, (2,6-(C₅H₁₁)₂C₆H₃O)PR₂, where R is an alkyl or aryl group. Such ligands are analogs to the highly successful Buchwald-type dialkylbiaryl phosphine ligands, which are renowned for their effectiveness in palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, and Negishi reactions. wikipedia.org The synthesis involves reacting the deprotonated phenol (phenoxide) with a chlorophosphine. rsc.orgnih.gov These catalytic systems are workhorses in modern organic synthesis, enabling the efficient formation of carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds.

Ligand Synthesis for Transition Metal Complexes

The synthesis of ligands from 2,6-dialkylphenols for transition metal complexes is a well-established area of research. These bulky phenolic ligands are crucial in stabilizing metal centers and influencing the catalytic activity and selectivity of the resulting complexes. The two alkyl groups in the ortho positions create a sterically hindered environment around the phenolic oxygen, which can be exploited to create robust and specific catalysts.

One common strategy involves the functionalization of the phenolic ring to introduce additional donor atoms, thereby creating multidentate ligands. For instance, 2,6-dialkylphenols can be modified by introducing phosphine oxide groups. The synthesis of 2,6-bis(diphenylphosphinomethyl)phenol-P,P'-dioxides has been achieved through Arbusov reactions with derivatives of 2,6-dialkylphenols. nih.gov These ligands can then chelate to metal ions, such as lanthanides, acting as neutral tridentate chelates. nih.gov This approach could theoretically be applied to this compound to create analogous ligands.

Another approach involves linking the 2,6-dialkylphenol moiety to other coordinating groups. For example, ligands containing a 2,6-di-tert-butylphenol (B90309) pendant have been synthesized for coordination with various transition metals like zinc, manganese, iron, cobalt, and nickel. researchgate.net These complexes often exhibit interesting redox and antioxidant properties. researchgate.net The synthesis typically involves the reaction of a functionalized phenol with a metal salt. researchgate.net

The coordination number and geometry of the resulting metal complexes are highly dependent on the nature of the metal ion and the specific ligand structure. solubilityofthings.comhawaii.edu Common coordination geometries for transition metal complexes include tetrahedral, square planar, and octahedral. solubilityofthings.comhawaii.edu

Table 1: Examples of Ligand Synthesis Strategies with 2,6-Dialkylphenols

| Ligand Type | Synthetic Approach | Potential Metal Complexes | Reference |

| Phosphine Oxide Ligands | Arbusov reaction on 2,6-dialkylphenol derivatives | Lanthanide complexes | nih.gov |

| Picolylamine-Pendant Ligands | Functionalization and coordination with metal salts | Zn, Mn, Fe, Co, Ni complexes | researchgate.net |

It is important to note that while these examples utilize other 2,6-dialkylphenols, the synthetic methodologies could likely be adapted for this compound. The longer pentyl chains might influence the solubility and steric properties of the resulting ligands and complexes.

Scaffolds for Supramolecular Assemblies

The use of substituted phenols as building blocks for supramolecular assemblies is a cornerstone of host-guest chemistry and materials science. The directional nature of the hydroxyl group and the potential for functionalization of the aromatic ring make phenols versatile scaffolds.

A prominent example of supramolecular structures derived from phenols is the class of macrocycles known as calixarenes. These are typically synthesized through the condensation of a para-substituted phenol with an aldehyde. nih.gov While not directly involving 2,6-dialkylphenols as the primary repeating unit, the principle of using phenolic scaffolds for creating well-defined cavities is central to supramolecular chemistry.

More directly relevant is the incorporation of 2,6-dialkylphenol groups into larger molecular frameworks to impart specific properties, such as antioxidant activity. For instance, porphyrins have been functionalized with 2,6-dialkylphenol groups. nih.govresearchgate.net These hybrid molecules can exhibit significant radical scavenging activity, with the phenolic moiety playing a key role. nih.govresearchgate.net The synthesis of such molecules demonstrates how a 2,6-dialkylphenol can be used as a functional scaffold within a larger supramolecular structure.

The self-assembly of functionalized molecules is another key aspect of supramolecular chemistry. While specific studies on the self-assembly of this compound derivatives are not readily found, research on other functionalized aromatic molecules provides insight. For example, the self-assembly of molecules can be driven by a combination of hydrogen bonding, π–π stacking, and van der Waals interactions. rsc.org The introduction of long alkyl chains, such as the pentyl groups in this compound, can significantly influence the packing and self-organization of the molecules in the solid state or at interfaces. nih.govrsc.org

Table 2: Examples of 2,6-Dialkylphenol Derivatives in Supramolecular Contexts

| Supramolecular System | Role of 2,6-Dialkylphenol | Driving Interactions for Assembly | Reference |

| Porphyrin Derivatives | Functional antioxidant scaffold | Covalent attachment, non-covalent interactions of the larger structure | nih.govresearchgate.net |

| General Self-Assembly | Hydrophobic and sterically directing group | Hydrogen bonding, π–π stacking, van der Waals forces | rsc.org |

Catalytic Roles and Applications of 2,6 Dipentylphenol and Its Metal Complexes

Ligand Design and Coordination Chemistry

The design of ligands is a cornerstone of modern catalytic chemistry, and 2,6-dipentylphenol provides a robust scaffold for the development of sophisticated molecular architectures. The phenol's bulky pentyl groups and reactive hydroxyl moiety allow for tailored coordination to a wide range of metal centers.

The synthesis of metal complexes incorporating this compound typically involves the deprotonation of the phenolic hydroxyl group by a suitable base, followed by the introduction of a metal salt. This process yields a metal phenoxide complex, the structure and properties of which can be extensively characterized through a suite of analytical techniques. These methods include elemental analysis, thermogravimetry, and various forms of spectroscopy such as IR, NMR (1H, 13C, 15N), and UV-visible-near IR. nih.gov

For instance, a series of mononuclear complexes with metals such as Co(II), Ni(II), Cu(II), Zn(II), Hg(II), Mo(VI), and Pd(II) have been synthesized using Schiff base ligands derived from substituted phenols. nih.gov The characterization of these complexes reveals that the deprotonated phenolic oxygen, along with other donor atoms within the ligand, coordinates to the metal center. nih.gov The coordination mode can vary depending on the specific ligand and metal involved. nih.gov

| Metal Ion | Coordination Mode | Ligand Donor Atoms |

| Co(II), Ni(II), Cu(II), Zn(II), Hg(II), Pd(II) | Symmetric Tridentate | Two Azomethine Nitrogens, Phenolic Oxygen |

| Mo(VI) | Asymmetric | Phenolic Oxygen, One Azomethine Nitrogen, Deprotonated Amino Group Nitrogen |

This table illustrates the varied coordination behaviors of metal ions with ligands derived from substituted phenols, based on characterization data. nih.gov

The two pentyl groups at the 2 and 6 positions of the phenol (B47542) ring exert a profound influence on the properties of the resulting metal complexes. Sterically, these bulky substituents create a crowded environment around the metal center. This steric hindrance can dictate the coordination number and geometry of the complex, often favoring lower coordination numbers and distorted geometries.

This controlled steric environment is crucial for influencing the stereochemistry of catalytic reactions. By restricting the possible approaches of substrates to the metal's active site, the ligand can enforce a specific reaction pathway, leading to the selective formation of one stereoisomer over others.

Catalytic Activity in Organic Transformations

Metal complexes derived from this compound and its analogues have demonstrated significant catalytic activity in a range of organic reactions, including oxidation, reduction, and polymerization.

The mechanism of many organic oxidation and reduction reactions involves the formation and reaction of free radicals with metal complexes. nih.gov Metal complexes can act as redox catalysts by oscillating between different oxidation states. nih.gov The oxidation and reduction of free radicals by these complexes can proceed through two primary mechanisms: electron transfer (outer-sphere) and ligand transfer (inner-sphere). nih.gov

In oxidation catalysis, for example, iron complexes have been used for the catalytic oxidation of substituted phenols. rsc.org The specific nature of the phenol and the metal complex determines the efficiency and selectivity of the reaction.

Phenol derivatives are important monomers in the plastics industry. For instance, 2,6-dimethylphenol (B121312) undergoes oxidative polymerization to produce polyphenylene oxide (PPO), a polymer with excellent mechanical and dielectric properties. scispace.com This polymerization is often catalyzed by copper-amine complexes. researchgate.net

The synthesis of poly(2,6-dimethyl-1,4-phenylene ether) (PPE) through oxidative polymerization of 2,6-dimethylphenol has been studied with various copper-based catalyst systems. researchgate.net The choice of catalyst and reaction conditions can significantly affect the molecular weight and properties of the resulting polymer. researchgate.net For example, copper(I) bromide/N-butyldimethylamine catalysts have been used in the polymerization of 2,6-dimethylphenol with DOPO-substituted bisphenols. mdpi.com

| Catalyst System | Monomer | Resulting Polymer |

| Copper-amine complexes | 2,6-dimethylphenol | Polyphenylene oxide (PPO) |

| Cu(I)Br/N-butyldimethylamine | 2,6-dimethylphenol and DOPO-substituted bisphenols | DOPO-containing PPO oligomers |

This table highlights examples of catalyst systems used in the polymerization of substituted phenols. researchgate.netmdpi.com

A significant area of research is the development of chiral versions of this compound-type ligands for use in asymmetric catalysis. By introducing chirality into the ligand framework, it is possible to create catalysts that can selectively produce one enantiomer of a chiral product.

Chiral biphenol-derived diols have proven to be effective catalysts for asymmetric reactions involving boronates. nih.gov These catalysts have been applied to the asymmetric Petasis reaction, which is a multicomponent condensation of boronic acids with amines and aldehydes to produce chiral α-amino acids. nih.gov The development of efficient catalysts for asymmetric synthesis is a critical goal in modern chemistry, as it allows for the production of enantiomerically pure compounds, which are of great importance in the pharmaceutical and fine chemical industries.

Catalyst Deactivation and Regeneration Mechanisms

The long-term efficacy and economic viability of catalytic processes involving this compound and its metal complexes are critically dependent on the stability of the catalyst. Catalyst deactivation, the gradual loss of catalytic activity and/or selectivity, is an inevitable phenomenon that can arise from various chemical and physical changes to the catalyst. Understanding the mechanisms of deactivation is paramount for developing effective regeneration strategies to restore catalytic performance.

Mechanisms of Catalyst Deactivation

Catalysts incorporating this compound, either as the primary catalytic species or as a ligand in a metal complex, are susceptible to several deactivation pathways. The primary mechanisms include fouling by coke formation, poisoning of active sites, and thermal degradation.

Fouling by Coke Formation:

One of the most common deactivation mechanisms in catalysis involving organic molecules is fouling, which is the physical deposition of carbonaceous materials, commonly referred to as coke, onto the catalyst surface. In processes involving phenolic compounds like this compound, coke can be formed through the polymerization and condensation of the phenolic molecules themselves or of reaction intermediates and products. The bulky pentyl groups at the 2 and 6 positions of this compound can influence the nature and rate of coke formation.

Research on catalysts with bulky phenolic ligands suggests that the steric hindrance provided by the alkyl groups can, in some cases, suppress certain pathways of coke formation by limiting access to the active sites for larger molecules that act as coke precursors. However, under certain reaction conditions, these bulky phenols can themselves polymerize, leading to the formation of polymeric coke that can block active sites and pores within the catalyst structure. For instance, studies on nickel/alumina catalysts have shown that the polymerization of phenolics can occur at temperatures between 450 and 650°C, forming a polymeric-type coke. researchgate.net

Table 1: Influence of Reaction Conditions on Coke Formation from Phenolic Compounds

| Parameter | Effect on Coking | Probable Reason |

|---|---|---|

| Temperature | Increases at moderate temperatures, may decrease at very high temperatures | Polymerization of phenolics is promoted at moderate temperatures. At very high temperatures, gasification of coke precursors can occur. researchgate.net |

| Pressure | Generally increases with higher partial pressure of hydrocarbons | Higher concentration of coke precursors on the catalyst surface. |

| Catalyst Acidity | Increased acidity can promote coke formation | Acid sites can catalyze polymerization and condensation reactions of phenolic compounds. |

Poisoning:

Catalyst poisoning refers to the strong chemisorption of substances from the reaction feed onto the active sites of the catalyst, leading to a reduction in their number and, consequently, a decrease in catalytic activity. For metal complexes of this compound, potential poisons can include sulfur, nitrogen, and halogen compounds present as impurities in the feedstock. These poisons can bind strongly to the metal center, blocking its ability to participate in the catalytic cycle.

For example, in palladium-catalyzed reactions, sulfur compounds are known to be potent poisons. acs.orgnih.govwikipedia.org The interaction between sulfur and palladium can lead to the formation of stable palladium sulfides, rendering the palladium active sites inactive. While specific data on the poisoning of this compound metal complexes is limited, the general principles of metal catalyst poisoning are applicable.

Thermal Degradation:

In the case of supported metal catalysts where this compound might be part of a larger complex, high temperatures can cause the fine metal particles to migrate and coalesce into larger crystals. This process, known as sintering, leads to a decrease in the active surface area of the metal and a corresponding loss in catalytic activity.

Catalyst Regeneration Strategies

The regeneration of a deactivated catalyst is a critical step in many industrial processes to extend the catalyst's lifetime and reduce operational costs. The choice of regeneration method depends on the primary mechanism of deactivation.

Regeneration of Coked Catalysts:

For catalysts deactivated by coke formation, the most common regeneration technique is the controlled combustion of the carbonaceous deposits in a stream of air or a mixture of oxygen and an inert gas. This process, often referred to as calcination, must be carefully controlled to avoid excessive temperatures that could lead to thermal damage of the catalyst. Studies on coke formation from phenolic compounds on Ni/Al2O3 catalysts have shown that regeneration by passing oxygen at 500°C followed by reduction in hydrogen can restore good catalytic activity. researchgate.net

Table 2: Common Regeneration Methods for Deactivated Catalysts

| Deactivation Mechanism | Regeneration Method | Description |

|---|---|---|

| Coking/Fouling | Calcination (Oxidative Treatment) | Controlled burning of carbonaceous deposits in an oxygen-containing atmosphere at elevated temperatures. |

| Poisoning | Chemical Washing | Treatment with acidic or basic solutions to remove adsorbed poisons. For example, acid washing can be effective in removing certain metal poisons. nih.gov |

| Poisoning | Thermal Treatment | In some cases of reversible poisoning, increasing the temperature can desorb the poison from the active sites. |

| Sintering | Redispersion | Chemical treatment, often involving chlorine-containing compounds, to redisperse the agglomerated metal particles. |

Regeneration of Poisoned Catalysts:

The regeneration of poisoned catalysts can be more challenging, especially in cases of irreversible poisoning. For reversible poisoning, a simple thermal treatment might be sufficient to desorb the poison. In other cases, a chemical washing step may be necessary. For instance, acid washing has been shown to be effective in regenerating catalysts poisoned by metals like lead and arsenic. nih.gov For palladium catalysts poisoned by sulfur, regeneration can be difficult due to the strong Pd-S bond. acs.orgnih.gov However, innovative approaches are being explored, such as the direct reuse of sulfur-poisoned palladium as a catalyst in other reactions. acs.orgnih.gov

Regeneration after Thermal Degradation:

Regenerating catalysts that have undergone significant thermal degradation, particularly sintering, is often difficult. For supported metal catalysts, a process called redispersion can sometimes be employed. This involves treating the catalyst with a chemical agent, such as a chlorine-containing compound, at high temperatures to break up the large metal crystallites into smaller, more active particles.

Theoretical and Computational Chemistry of 2,6 Dipentylphenol Systems

Electronic Structure Analysis via Quantum Chemical Methods

Quantum chemical methods are instrumental in elucidating the electronic structure of 2,6-dipentylphenol, which dictates its chemical behavior. These computational techniques offer a detailed view of electron distribution and energy levels within the molecule.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, like molecules. wikipedia.org It is based on the Hohenberg-Kohn theorems, which state that the ground-state properties of a system are a unique functional of its electron density. wikipedia.orgjussieu.fr DFT has become a popular and versatile tool in computational chemistry due to its balance of accuracy and computational cost. wikipedia.orgimperial.ac.uk

In the context of this compound, DFT calculations, often using hybrid functionals like B3LYP, can determine its optimized geometry, vibrational frequencies, and electronic properties. wu.ac.thscielo.br These calculations provide data on bond lengths, bond angles, and dihedral angles, which are in good agreement with experimental values. sapub.org The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies helps in understanding the molecule's reactivity, with the energy gap indicating its chemical stability. mdpi.commdpi.com Mulliken atomic charges, also derived from DFT, reveal the distribution of electronic charge and identify reactive sites within the molecule. wu.ac.th

Table 1: Illustrative DFT-Calculated Properties of a Substituted Phenol (B47542)

| Property | Calculated Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 2.1 D | Measures the polarity of the molecule |

Beyond DFT, other quantum chemical methods are employed to study molecules like this compound. Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are based on first principles without empirical parameters. numberanalytics.comnih.gov While computationally more demanding than DFT, they can offer higher accuracy for certain properties. numberanalytics.com These methods provide a systematic way to approach the exact solution of the many-electron Schrödinger equation. cecam.org

Semiempirical methods, on the other hand, use parameters derived from experimental data to simplify calculations. numberanalytics.comwikipedia.org Methods like AM1 and PM3 are computationally less expensive and are suitable for large molecules where ab initio or DFT methods would be too costly. sfu.cauomustansiriyah.edu.iq They are particularly useful for obtaining quick or approximate answers before applying more rigorous methods. sfu.ca These methods are based on the Hartree-Fock formalism but make several approximations, such as the neglect of diatomic differential overlap (NDDO). wikipedia.orguomustansiriyah.edu.iq

Reaction Pathway Mapping and Transition State Characterization

Computational chemistry is a powerful tool for mapping reaction pathways and characterizing the high-energy transition states that govern reaction rates.

Computational studies, particularly using DFT, can elucidate the mechanisms of reactions such as the alkylation and oxidative coupling of phenols. For instance, studies on the alkylation of phenols with alcohols have used DFT to reveal the formation of key intermediates on catalyst surfaces like anatase TiO2. nih.gov These calculations can map the potential energy surface of the reaction, identifying the transition states and intermediates, and thereby explain the observed product selectivity. nih.gov

Similarly, the mechanism of oxidative coupling of 2,6-disubstituted phenols can be investigated. nih.gov DFT studies on copper-catalyzed oxidative homocoupling of terminal alkynes, a related reaction type, have shown that the reaction proceeds through the dimerization of copper(II) alkynyl complexes followed by a bimetallic reductive elimination, rather than involving free alkynyl radicals. ub.edu Such computational insights are crucial for optimizing reaction conditions and developing more efficient catalysts for processes like the synthesis of polymers from phenolic precursors. mdpi.comrsc.org

Molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems, providing insights into intermolecular interactions. dovepress.comutm.my By simulating the motions of atoms and molecules over time, MD can reveal how this compound molecules interact with each other and with other molecules in a solution or a blend. k-state.edursc.org

These simulations are based on a force field, which is a set of parameters that describe the potential energy of the system. mdpi.com MD simulations can be used to calculate properties such as the radial distribution function, which describes the probability of finding a particle at a certain distance from another particle, and binding energies between different components in a mixture. utm.mymdpi.com This information is valuable for understanding the miscibility and phase behavior of polymer blends containing derivatives of this compound. rsc.org

Prediction of Spectroscopic Properties and Reactivity Trends

Computational methods are also adept at predicting spectroscopic properties and reactivity trends, which can be compared with and help to interpret experimental data.

DFT and time-dependent DFT (TD-DFT) are commonly used to predict various spectroscopic properties, including infrared (IR), Raman, and UV-visible spectra. wu.ac.thscielo.br The calculated vibrational frequencies can be compared with experimental IR and Raman spectra to assign the observed vibrational bands. wu.ac.thsapub.org Similarly, TD-DFT calculations can predict the electronic transitions responsible for UV-visible absorption, providing insights into the electronic structure of the excited states. scielo.brmdpi.com

Reactivity trends can be predicted by analyzing various descriptors derived from computational chemistry. The HOMO and LUMO energies, and the HOMO-LUMO gap, are fundamental indicators of a molecule's propensity to donate or accept electrons. mdpi.com Other reactivity descriptors, such as the Fukui function, can be calculated to identify the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. wu.ac.th These theoretical predictions can guide the rational design of new derivatives of this compound with desired reactivity for specific applications.

Advanced Analytical Techniques for Characterization and Quantification of 2,6 Dipentylphenol

Chromatographic Separations and Detection

Chromatography is the cornerstone for isolating 2,6-dipentylphenol from complex sample matrices. The choice between gas and liquid chromatography is typically dictated by the volatility of the analyte and the nature of the sample. Coupling these separation techniques with mass spectrometry provides definitive identification and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Species

Gas chromatography-mass spectrometry (GC-MS) is a highly effective technique for the analysis of volatile and semi-volatile compounds like this compound. chemijournal.com In GC-MS, the sample is vaporized and separated based on its boiling point and interaction with a stationary phase within a capillary column before being detected by a mass spectrometer, which provides both molecular weight and fragmentation information for structural confirmation. chromatographyonline.com

Research on related compounds, such as 2,6-dimethylphenol (B121312) and various di-tert-butylphenols, demonstrates the utility of GC-MS for their determination in environmental and food samples. nih.govbrjac.com.br For instance, a method developed for alkylphenols in wine utilized headspace solid-phase microextraction (SPME) for sample preparation, followed by GC-MS analysis. oiv.int This approach minimizes matrix interference and enhances sensitivity. oiv.int While specific operational parameters for this compound are not widely published, typical conditions can be extrapolated from methods for similar phenols.

Table 1: Illustrative GC-MS Parameters for Alkylphenol Analysis Note: This table is based on established methods for analogous phenolic compounds, such as those in the OIV-OENO 620-2020 standard, and serves as an example. oiv.int

| Parameter | Example Condition |

| Column | 5% Phenyl-methylpolysiloxane (e.g., DB-5ms), 30 m x 0.25 mm ID x 0.25 µm film |

| Injection Mode | Splitless |

| Injector Temp. | 250 °C |

| Carrier Gas | Helium, constant flow ~1.0 mL/min |

| Oven Program | 50°C (hold 2 min), ramp 10°C/min to 300°C (hold 5 min) |

| Transfer Line Temp. | 300 °C |

| Ion Source Temp. | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Acquisition Mode | Selected Ion Monitoring (SIM) or Full Scan |

The mass spectrum of this compound would be expected to show a prominent molecular ion peak (M+) and characteristic fragmentation patterns resulting from the loss of alkyl chains and rearrangements, allowing for unambiguous identification. brjac.com.br

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Mixtures

For analyzing this compound in complex biological or environmental matrices, or for compounds that are thermally unstable or non-volatile, Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is the preferred method. labmedica.commdpi.com This technique combines the powerful separation capabilities of high-performance liquid chromatography (HPLC) with the high selectivity and sensitivity of a tandem mass spectrometer (e.g., a triple quadrupole). jasco-global.com

LC-MS/MS methods have been successfully developed for a wide range of phenolic compounds, including propofol (B549288) (2,6-diisopropylphenol) and its metabolites in biological fluids. labmedica.com These methods often utilize reversed-phase chromatography for separation. nih.gov The mass spectrometer operates in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion for the target analyte is selected and fragmented to produce a characteristic product ion. This transition is highly specific and provides excellent quantitative accuracy even at very low concentrations. jasco-global.comnih.gov

Table 2: Representative LC-MS/MS Parameters for Phenolic Compound Analysis Note: The parameters are illustrative and based on methods for similar phenolic structures, such as 2,6-diisobornyl-4-methylphenol. nih.gov

| Parameter | Example Condition |

| Column | C18 or C8 reversed-phase, e.g., 150 mm x 4.6 mm, 5 µm |

| Mobile Phase | Gradient elution with water (containing 0.1% formic acid) and acetonitrile |

| Flow Rate | 0.5 - 1.0 mL/min |

| Ion Source | Electrospray Ionization (ESI), typically in negative mode for phenols |

| MS Mode | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (Q1) | [M-H]⁻ (deprotonated molecule) |

| Product Ion (Q3) | Characteristic fragment ion |

The development of such a method for this compound would involve optimizing the chromatographic conditions to achieve good peak shape and separation, followed by fine-tuning the mass spectrometer parameters to identify the most sensitive and specific MRM transitions.

Advanced Hyphenated Techniques for Enhanced Resolution

The term "hyphenated techniques" refers to the powerful combination of a separation method with a spectroscopic detection method, such as GC-MS and LC-MS. chemijournal.comresearchgate.netijsrtjournal.com These methods provide comprehensive information in a single analysis, enhancing both qualitative and quantitative capabilities. iosrjournals.org

Beyond standard GC-MS and LC-MS/MS, more advanced configurations offer even greater analytical power. These can include:

Two-Dimensional Gas Chromatography (GCxGC-MS): This technique uses two different GC columns to provide a much higher degree of separation for extremely complex mixtures, resolving co-eluting peaks that would overlap in a single-column separation.

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS): Using detectors like Time-of-Flight (TOF) or Orbitrap mass spectrometers, this technique provides highly accurate mass measurements. This allows for the determination of the elemental composition of an unknown compound and confident identification without relying solely on reference standards.

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR): This hyphenated technique directly couples an HPLC system to an NMR spectrometer. chemijournal.com It allows for the separation of components in a mixture followed by the acquisition of detailed structural information from the NMR spectra of each individual component, which is invaluable for identifying unknown metabolites or degradation products of this compound. ajrconline.org

These advanced techniques are particularly useful in research settings for metabolism studies, environmental fate analysis, and the identification of impurities or byproducts. qmul.ac.uk

High-Resolution Spectroscopic Characterization

While chromatography is used for separation and quantification, high-resolution spectroscopy provides the definitive structural information needed for unambiguous characterization of this compound.

Nuclear Magnetic Resonance (NMR) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the precise molecular structure of a compound. It provides detailed information about the carbon-hydrogen framework. For this compound, both ¹H NMR and ¹³C NMR spectra would yield characteristic signals confirming its structure.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons, the hydroxyl (-OH) proton, and the various methylene (B1212753) (-CH₂) and methyl (-CH₃) groups of the two pentyl chains. The integration of these signals would correspond to the number of protons in each environment, and their splitting patterns (multiplicity) would reveal adjacent proton relationships.

¹³C NMR: The carbon NMR spectrum would show a unique signal for each chemically distinct carbon atom in the molecule, including the substituted and unsubstituted carbons of the phenol (B47542) ring and the five distinct carbons of the pentyl chains. rsc.org

Spectra for the related compound 2,6-dimethylphenol show characteristic aromatic and methyl signals that confirm its substitution pattern. hmdb.cachemicalbook.com By analogy, the spectra for this compound would provide conclusive evidence of the identity and position of the pentyl groups on the phenol ring.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Note: These are predicted values based on standard NMR principles and data from analogous compounds like 2,6-dimethylphenol. rsc.org

| Group | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Aromatic CH (para) | ~6.8 | ~118 |

| Aromatic CH (meta) | ~7.0 | ~128 |

| Aromatic C-OH | - | ~152 |

| Aromatic C-Alkyl | - | ~130 |

| Phenolic OH | ~4.5-5.5 (variable) | - |

| Benzylic CH₂ | ~2.6 | ~32 |

| Alkyl CH₂ (x3) | ~1.3-1.6 | ~22-31 |

| Terminal CH₃ | ~0.9 | ~14 |

Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy for Vibrational Analysis

Infrared (IR) and UV-Visible (UV-Vis) spectroscopy provide complementary information about the functional groups and electronic structure of this compound.

Infrared (IR) Spectroscopy: IR spectroscopy measures the vibrational frequencies of bonds within a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands confirming the presence of key functional groups. A strong, broad band around 3200-3600 cm⁻¹ corresponds to the O-H stretching of the phenol group. nist.gov Sharp peaks in the 2850-3000 cm⁻¹ region are due to C-H stretching in the pentyl chains. spectrabase.com Aromatic C=C stretching vibrations would appear in the 1450-1600 cm⁻¹ range, and a strong C-O stretching band would be present around 1200 cm⁻¹. nist.gov

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly the aromatic ring. Phenolic compounds typically exhibit strong absorbance in the UV region. The UV spectrum of this compound in a solvent like ethanol (B145695) or methanol (B129727) would be expected to show primary absorption bands around 220 nm and a secondary, less intense band around 270-280 nm, which is characteristic of the phenolic chromophore. nkust.edu.twlibretexts.org The exact position and intensity of these peaks can be influenced by the solvent and the pH of the solution. researchgate.net

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is a powerful technique for determining the precise arrangement of atoms within a crystalline solid. numberanalytics.comlibretexts.org By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, its three-dimensional structure can be elucidated. This method provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding its physical and chemical properties.

The process involves directing a beam of X-rays onto a crystal and recording the resulting diffraction pattern. mit.edu The pattern arises from the constructive interference of the X-rays scattered by the electrons in the crystal lattice, a phenomenon described by Bragg's Law. numberanalytics.com Analysis of the diffraction spots' intensities and positions allows for the calculation of the electron density map of the molecule, from which the atomic positions can be determined. numberanalytics.comacs.org

Table 1: Representative Crystallographic Data for a Substituted Phenol

| Parameter | Value |

| Compound | 4-([2,2':6',2''-terpyridin]-4'-yl)phenol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 14.363(3) |

| b (Å) | 11.019(2) |

| c (Å) | 11.396(2) |

| β (°) | 108.85(3) |

| Volume (ų) | 1705.5(6) |

| Note: This data is for a representative substituted phenol, 4-([2,2':6',2''-terpyridin]-4'-yl)phenol, to illustrate the type of information obtained from X-ray crystallography. Data sourced from a study on its synthesis and characterization. redalyc.org |

Electrochemical Methods for Reactivity and Concentration Monitoring

Electrochemical methods offer sensitive and rapid approaches for studying the reactivity and quantifying the concentration of electroactive compounds like this compound. nih.govxmu.edu.cn Techniques such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square wave voltammetry (SWV) are particularly useful. nih.govabechem.com

These methods involve applying a potential to an electrode immersed in a solution containing the analyte and measuring the resulting current. tugraz.at The potential at which oxidation or reduction occurs provides information about the compound's redox properties, while the current is proportional to its concentration. iapchem.org

For instance, a study on the electrochemical detection of 2,6-dimethylphenol in petrochemical wastewater utilized a glassy carbon electrode modified with ferroporphyrin. electrochemsci.org This modified electrode enhanced the electrochemical response, allowing for the linear detection of 2,6-dimethylphenol in the concentration range of 8 µM to 0.1 mM with a detection limit of 1 µM. electrochemsci.org Voltammetric techniques have also been successfully applied to determine the concentration of other phenols, such as 2-nitrophenol (B165410) and p-phenylenediamine, demonstrating the broad applicability of these methods. iapchem.orgsciperspective.com

Table 2: Performance of an Electrochemical Sensor for a Substituted Phenol

| Parameter | Value |

| Analyte | 2,6-Dimethylphenol |

| Electrode | Ferroporphyrin modified glassy carbon electrode |

| Technique | Differential Pulse Voltammetry (DPV) |

| Linear Range | 8 µM - 0.1 mM |

| Detection Limit | 1 µM |

| Note: This data is for the analysis of 2,6-dimethylphenol to exemplify the capabilities of electrochemical methods for substituted phenols. electrochemsci.org |

Advanced Sample Preparation and Derivatization for Analysis

Effective sample preparation is a critical step for the accurate analysis of this compound, especially when it is present in complex matrices. scioninstruments.comnih.gov Solid-phase extraction (SPE) is a widely used technique for the cleanup and concentration of phenols from aqueous samples. epa.govresearchgate.net SPE utilizes a solid sorbent to selectively retain the analyte from the sample matrix, after which the analyte is eluted with a small volume of a suitable solvent. gcms.cz This process removes interfering substances and increases the analyte's concentration, thereby improving the sensitivity and reliability of the subsequent analysis. chromatographyonline.com

For analysis by gas chromatography (GC), derivatization is often employed to improve the volatility and thermal stability of phenolic compounds. hawach.com The hydroxyl group of phenols can lead to poor peak shape and reduced sensitivity in GC analysis. acs.org Derivatization converts the polar hydroxyl group into a less polar, more volatile functional group. hawach.com

Common derivatization techniques for phenols include:

Silylation: Reacting the phenol with a silylating agent, such as bis(trimethylsilyl)trifluoroacetamide (BSTFA), to form a trimethylsilyl (B98337) ether. acs.org This is a rapid and effective method that significantly improves chromatographic performance. acs.org

Acetylation: Using acetic anhydride (B1165640) to convert the phenol into its corresponding acetate (B1210297) ester. researchgate.netakjournals.com

Alkylation: For example, methylation using diazomethane (B1218177) to form an anisole (B1667542) derivative. epa.gov

These derivatization procedures, combined with appropriate extraction and cleanup steps, are essential for the robust and sensitive quantification of this compound and related compounds in various environmental and biological samples. nemi.govorganomation.com

Table 3: Common Derivatization Reagents for Phenol Analysis by GC

| Derivatization Reagent | Derivative Formed | Analytical Advantage |

| Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Trimethylsilyl ether | Increased volatility and thermal stability. acs.org |

| Acetic Anhydride | Phenyl acetate | Improved volatility for GC-MS analysis. researchgate.netakjournals.com |

| Diazomethane | Methylated phenol (anisole) | Enhanced volatility for GC analysis. epa.gov |

| Pentafluorobenzyl bromide (PFBBr) | Pentafluorobenzyl ether | Allows for sensitive detection by electron capture detector (ECD). epa.gov |

Environmental Fate and Transformation of 2,6 Dipentylphenol Analogs

Biodegradation Mechanisms of Alkylphenols in Various Ecosystems

Biodegradation by microorganisms is a primary mechanism for the removal of alkylphenols from the environment. The structure of the alkylphenol, particularly the length and branching of the alkyl chains and their position on the phenol (B47542) ring, significantly influences its susceptibility to microbial attack.